2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine
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Overview
Description
2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine is an organic compound that features a furan ring, a sulfonyl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Attachment of the Ethylamine Moiety: The ethylamine group can be attached through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential as drug candidates due to their unique structural features.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The furan ring and sulfonyl group can play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-2-[(4-chlorophenyl)sulphonyl]ethylamine
- 2-(2-Furyl)-2-[(4-nitrophenyl)sulphonyl]ethylamine
Uniqueness
2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZAXZGLXPRXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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